molecular formula C7H8N4O2S B2985056 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide CAS No. 1955557-78-4

1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide

Cat. No.: B2985056
CAS No.: 1955557-78-4
M. Wt: 212.23
InChI Key: PDETZGLFWGCAPF-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide is a heterocyclic compound that belongs to the benzotriazole family. This compound is characterized by the presence of a sulfonamide group attached to the benzotriazole ring, which imparts unique chemical and physical properties. Benzotriazoles are known for their applications in various fields, including corrosion inhibition, pharmaceuticals, and as intermediates in organic synthesis.

Mechanism of Action

Target of Action

The primary target of 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide is copper and brass . These metals are commonly used in various industries, including aviation and plumbing. The compound acts on these metals to prevent their corrosion, thereby extending their lifespan and maintaining their functionality .

Mode of Action

This compound interacts with its targets (copper and brass) by forming a protective layer on their surfaces . This layer acts as a barrier, preventing corrosive substances from coming into contact with the metal. As a result, the rate of corrosion is significantly reduced, preserving the integrity of the metal.

Biochemical Pathways

Its primary function is to prevent the oxidation of copper and brass, which is a key step in the corrosion process . By inhibiting this step, the compound effectively disrupts the pathway leading to corrosion.

Result of Action

The primary result of the action of this compound is the protection of copper and brass from corrosion . This has significant implications for the longevity and functionality of these metals in various industrial applications. For example, in the aviation industry, it can help to maintain the integrity of aircraft components, thereby enhancing safety and reducing maintenance costs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its effectiveness may be reduced in highly acidic or alkaline conditions, which can accelerate the corrosion process. Additionally, environmental factors such as temperature, humidity, and the presence of other chemicals can also impact its stability and efficacy .

Preparation Methods

The synthesis of 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide typically involves the following steps:

Chemical Reactions Analysis

1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require acidic or basic catalysts.

    Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted benzotriazole derivatives.

Scientific Research Applications

1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

1-Methyl-1H-1,2,3-benzotriazole-5-sulfonamide can be compared with other benzotriazole derivatives:

Properties

IUPAC Name

1-methylbenzotriazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c1-11-7-3-2-5(14(8,12)13)4-6(7)9-10-11/h2-4H,1H3,(H2,8,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDETZGLFWGCAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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